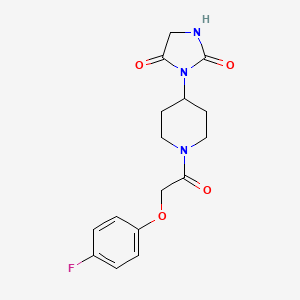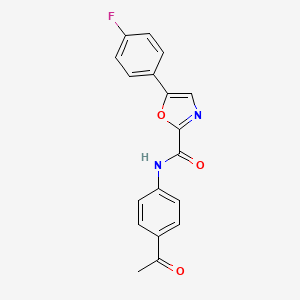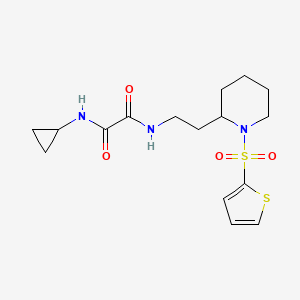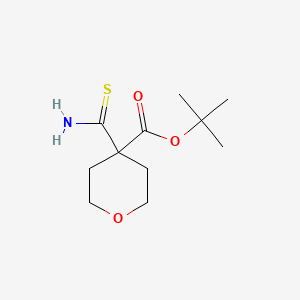![molecular formula C20H24ClN3O4 B2468243 (E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 1030197-62-6](/img/structure/B2468243.png)
(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H24ClN3O4 and its molecular weight is 405.88. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties and Mechanisms Enaminones, structurally related to the compound of interest, have been investigated for their anticonvulsant properties. Notably, studies have focused on their ability to modulate synaptic transmission and increase extracellular GABA levels, contributing to their anticonvulsant effects. For instance, enaminones like E139 demonstrated suppression of in vitro seizures in rat hippocampal slices by depressing evoked field population spike amplitude and reducing the frequency of spontaneous bursts, indicating a potential mechanism of action through synaptic and non-synaptic pathways (Ananthalakshmi, Edafiogho, & Kombian, 2007). Further studies revealed that certain enaminones depress excitatory synaptic transmission by enhancing extracellular GABA levels, suggesting their role in modulating neurotransmitter release and synaptic activity (Kombian, Edafiogho, & Ananthalakshmi, 2005).
Synthesis and Chemical Behavior The synthesis and chemical behavior of compounds structurally akin to the enaminone of interest have been explored to understand their potential therapeutic applications. Investigations into the hydrogen bonding patterns and crystal structures of similar anticonvulsant enaminones have provided insights into their stability and reactivity. For example, the crystal structures of several anticonvulsant enaminones revealed specific conformations and hydrogen bond networks critical for their biological activity, highlighting the importance of molecular geometry and intermolecular interactions in drug design (Kubicki, Bassyouni, & Codding, 2000).
Analgesic and Anti-inflammatory Properties In addition to anticonvulsant effects, some enaminones have been evaluated for their analgesic and anti-inflammatory properties. Research indicates that certain enaminones, through modulation of GABAergic pathways, exhibit antinociceptive activities in animal models. This suggests a broader pharmacological potential for enaminones, extending their therapeutic applications beyond seizure control to include pain and inflammation management (Masocha, Kombian, & Edafiogho, 2016).
Propiedades
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4/c1-12-5-3-4-6-16(12)24-20(26)14(10-22)7-13-8-15(21)19(17(9-13)27-2)28-11-18(23)25/h7-9,12,16H,3-6,11H2,1-2H3,(H2,23,25)(H,24,26)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKOFNKYOMSLRH-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(carbamoylmethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl tricyclo[8.2.0.04,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2468167.png)
![N-(2-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2468168.png)
![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)
![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)
![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)
![1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2468174.png)




![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)